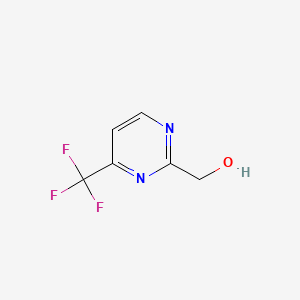

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

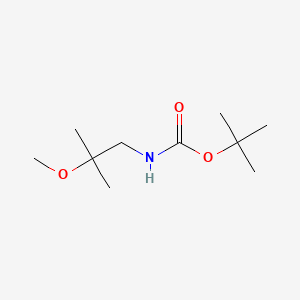

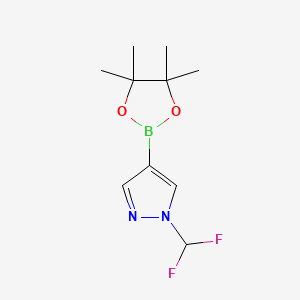

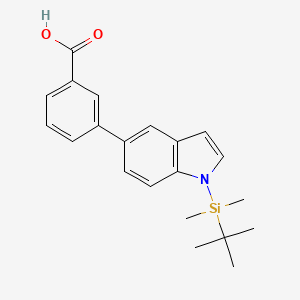

“(4-(Trifluoromethyl)pyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 1240594-67-5. It has a molecular weight of 178.11 and its IUPAC name is [4-(trifluoromethyl)-2-pyrimidinyl]methanol . It is a solid at room temperature .

Synthesis Analysis

There are two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 .

Chemical Reactions Analysis

The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2(1H)-ones 1 and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines 6 .

Physical And Chemical Properties Analysis

“(4-(Trifluoromethyl)pyrimidin-2-yl)methanol” is a solid at room temperature .

Applications De Recherche Scientifique

Antitumor Activity

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol: has been utilized in the synthesis of novel pyrimidine derivatives with a urea moiety. These compounds have shown promising results in antitumor activity evaluations. For instance, certain derivatives have demonstrated moderate antitumor activity, with one compound exhibiting significant anti-proliferative activity against the human gastric carcinoma cell line MGC-803 . This suggests potential applications in developing new antitumor drugs.

EGFR Inhibition

The compound has been involved in the design of third-generation epidermal growth factor receptor (EGFR) inhibitors. Pyrimidine derivatives serve as a scaffold for these inhibitors, which are crucial in the treatment of various cancers. Molecular docking studies have indicated that these compounds can bind well to the active site of EGFR, highlighting their potential as cancer therapeutics .

Anti-Fibrotic Activity

Research has indicated that derivatives of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may possess anti-fibrotic activity. This is particularly relevant in the treatment of diseases characterized by excessive fibrous tissue formation, such as liver fibrosis .

Neuroprotective Applications

Derivatives of this compound have been synthesized and evaluated for their neuroprotective properties. Studies have included the design and synthesis of novel thieno[2,3-d]pyrimidine-alkyne Mannich base and oxadiazole hybrids, which have shown potential in neuroprotection and antibacterial activities .

Pharmacophore Development

The trifluoromethyl group and pyrimidine ring present in (4-(Trifluoromethyl)pyrimidin-2-yl)methanol make it a valuable pharmacophore. It can exert various non-covalent effects to improve the ability to bind to biomolecular targets, which is essential in drug discovery and development .

Synthesis of Heterocyclic Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Heterocyclic chemistry is fundamental in the development of pharmaceuticals, agrochemicals, and dyes, making this compound highly valuable for chemical synthesis applications .

Mécanisme D'action

Target of Action

The primary targets of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is still ongoing .

Mode of Action

It is known that the trifluoromethyl group can establish intermolecular h-bonds , which could potentially influence its interaction with biological targets.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-(Trifluoromethyl)pyrimidin-2-yl)methanol is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.

Result of Action

Some trifluoromethyl compounds have shown potential antitumor activity , suggesting that (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may also have similar effects

Action Environment

Factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s activity .

Safety and Hazards

Orientations Futures

Trifluoromethylpyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

[4-(trifluoromethyl)pyrimidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-2,12H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUKCOHAEJTUND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744361 |

Source

|

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Trifluoromethyl)pyrimidin-2-yl)methanol | |

CAS RN |

1240594-67-5 |

Source

|

| Record name | [4-(Trifluoromethyl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)